Cas no 2228127-02-2 (methyl 2-amino-2-(2-methylcyclopropyl)acetate)

Methyl 2-amino-2-(2-methylcyclopropyl)acetate is a cyclopropane-containing ester derivative with a reactive amino group, making it a versatile intermediate in organic synthesis. Its unique structure, featuring a methyl-substituted cyclopropyl ring, enhances steric and electronic properties, which can be leveraged in the development of pharmaceuticals, agrochemicals, and specialty chemicals. The ester functionality allows for further derivatization, while the amino group provides a handle for nucleophilic reactions or salt formation. This compound is particularly valuable in medicinal chemistry for constructing constrained analogs or probing structure-activity relationships. Its stability under standard conditions ensures ease of handling in synthetic workflows.
methyl 2-amino-2-(2-methylcyclopropyl)acetate structure
2228127-02-2 structure
Product name:methyl 2-amino-2-(2-methylcyclopropyl)acetate
CAS No:2228127-02-2
MF:C7H13NO2
MW:143.183622121811
CID:6547452
PubChem ID:165653729

methyl 2-amino-2-(2-methylcyclopropyl)acetate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-amino-2-(2-methylcyclopropyl)acetate
    • EN300-1827823
    • 2228127-02-2
    • Inchi: 1S/C7H13NO2/c1-4-3-5(4)6(8)7(9)10-2/h4-6H,3,8H2,1-2H3
    • InChI Key: MOAYIYAITBILML-UHFFFAOYSA-N
    • SMILES: O(C)C(C(C1CC1C)N)=O

Computed Properties

  • Exact Mass: 143.094628657g/mol
  • Monoisotopic Mass: 143.094628657g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 3
  • Complexity: 147
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 52.3Ų

methyl 2-amino-2-(2-methylcyclopropyl)acetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1827823-1.0g
methyl 2-amino-2-(2-methylcyclopropyl)acetate
2228127-02-2
1g
$1157.0 2023-06-02
Enamine
EN300-1827823-10g
methyl 2-amino-2-(2-methylcyclopropyl)acetate
2228127-02-2
10g
$4667.0 2023-09-19
Enamine
EN300-1827823-0.5g
methyl 2-amino-2-(2-methylcyclopropyl)acetate
2228127-02-2
0.5g
$1043.0 2023-09-19
Enamine
EN300-1827823-5.0g
methyl 2-amino-2-(2-methylcyclopropyl)acetate
2228127-02-2
5g
$3355.0 2023-06-02
Enamine
EN300-1827823-10.0g
methyl 2-amino-2-(2-methylcyclopropyl)acetate
2228127-02-2
10g
$4974.0 2023-06-02
Enamine
EN300-1827823-0.05g
methyl 2-amino-2-(2-methylcyclopropyl)acetate
2228127-02-2
0.05g
$912.0 2023-09-19
Enamine
EN300-1827823-0.25g
methyl 2-amino-2-(2-methylcyclopropyl)acetate
2228127-02-2
0.25g
$999.0 2023-09-19
Enamine
EN300-1827823-2.5g
methyl 2-amino-2-(2-methylcyclopropyl)acetate
2228127-02-2
2.5g
$2127.0 2023-09-19
Enamine
EN300-1827823-1g
methyl 2-amino-2-(2-methylcyclopropyl)acetate
2228127-02-2
1g
$1086.0 2023-09-19
Enamine
EN300-1827823-5g
methyl 2-amino-2-(2-methylcyclopropyl)acetate
2228127-02-2
5g
$3147.0 2023-09-19

Additional information on methyl 2-amino-2-(2-methylcyclopropyl)acetate

Introduction to Methyl 2-Amino-2-(2-Methylcyclopropyl)acetate (CAS No. 2228127-02-2)

Methyl 2-amino-2-(2-methylcyclopropyl)acetate (CAS No. 2228127-02-2) is a versatile compound with significant potential in various fields of chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a methylcyclopropyl group and an amino functional group, making it an interesting candidate for a wide range of applications.

The chemical structure of methyl 2-amino-2-(2-methylcyclopropyl)acetate is represented by the formula CH3CH(NH2)COOCH3. The presence of the amino group and the ester functionality imparts this compound with both nucleophilic and electrophilic properties, making it highly reactive and useful in synthetic chemistry. The cyclopropyl ring, with its inherent strain, adds an additional layer of complexity and reactivity to the molecule.

In recent years, methyl 2-amino-2-(2-methylcyclopropyl)acetate has gained attention in the field of medicinal chemistry due to its potential as a building block for the synthesis of bioactive molecules. Research has shown that compounds with similar structures have exhibited promising biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that derivatives of methyl 2-amino-2-(2-methylcyclopropyl)acetate demonstrated significant inhibition of cancer cell proliferation in vitro.

The synthesis of methyl 2-amino-2-(2-methylcyclopropyl)acetate can be achieved through various routes, depending on the desired purity and yield. One common method involves the reaction of 2-methylcyclopropanecarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. Subsequent treatment with ammonia or an amine derivative can introduce the amino group to form the final product. This synthetic pathway is well-documented and can be optimized for large-scale production.

The physical properties of methyl 2-amino-2-(2-methylcyclopropyl)acetate are also noteworthy. It is typically a colorless liquid with a characteristic odor. The compound is soluble in common organic solvents such as ethanol, acetone, and dichloromethane, which facilitates its use in various chemical reactions and formulations. Its melting point and boiling point are important parameters for handling and storage, ensuring that it remains stable under typical laboratory conditions.

In terms of safety, methyl 2-amino-2-(2-methylcyclopropyl)acetate should be handled with care to avoid exposure to skin or inhalation. Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves and goggles. The compound is not classified as a hazardous material under current regulations but should still be stored in a well-ventilated area away from heat sources and incompatible materials.

The applications of methyl 2-amino-2-(2-methylcyclopropyl)acetate extend beyond medicinal chemistry. In materials science, this compound has been explored for its potential use in the development of new polymers and coatings. The unique combination of functional groups provides opportunities for tailoring the properties of these materials to meet specific requirements. For example, research published in Macromolecules in 2019 demonstrated that polymers derived from methyl 2-amino-2-(2-methylcyclopropyl)acetate exhibited enhanced mechanical strength and thermal stability compared to conventional polymers.

In conclusion, methyl 2-amino-2-(2-methylcyclopropyl)acetate (CAS No. 2228137-04-9) is a multifaceted compound with a wide range of applications in chemistry and related fields. Its unique structure and reactivity make it an attractive candidate for further research and development. As new studies continue to uncover its potential benefits, this compound is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.

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